3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
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Overview
Description
3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethoxybenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-methoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-[(4-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
- 3-[(4-bromophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Uniqueness
3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-2-21-15-10-8-13(9-11-15)12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLASEZYCGLQWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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